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Application Notes and Protocols

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed application notes and experimental protocols for the use of
Boron triiodide (Bl3) in materials science, with a specific focus on its application in Chemical
Vapor Deposition (CVD). Boron triiodide is a versatile precursor and dopant source for the
synthesis of advanced materials.[1][2][3]

P-Type Doping of Silicon using Boron Triiodide CVD
Application Note:

Boron triiodide is an effective precursor for the p-type doping of silicon in semiconductor
manufacturing.[4] The process involves the thermal decomposition of Bls in a CVD reactor,
leading to the incorporation of boron atoms into the silicon lattice. This creates "holes" as
majority charge carriers, thereby imparting p-type semiconductor characteristics.[4] The doping
level can be precisely controlled by adjusting process parameters such as temperature,
pressure, and precursor flow rate. While other boron precursors like diborane (Bz2Hs), boron
trichloride (BClIs), and boron tribromide (BBrs) are also used, Bls offers an alternative solid
source of boron.[5]

Experimental Protocol:
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This protocol is adapted from established CVD processes for boron doping using analogous
precursors like BBr3.[6][7] Researchers should optimize these parameters for their specific Bls
source and CVD system.

1. Substrate Preparation:

» Begin with n-type silicon wafers with a (100) orientation.

» Perform a standard RCA clean to remove organic and inorganic contaminants.

» Afinal dip in a dilute hydrofluoric acid (HF) solution is necessary to remove the native oxide
layer immediately before loading into the CVD reactor.

2. CVD Process:

e Precursor Handling: Boron triiodide is a solid and is moisture-sensitive. It should be
handled in an inert atmosphere (e.g., a glovebox). The Bls source is typically heated in a
bubbler to generate sufficient vapor pressure for delivery to the reactor.

o Reactor Setup: Place the cleaned silicon wafers in a quartz boat and load them into the
LPCVD furnace.

e Process Parameters:

o Base Pressure: Evacuate the reactor to a base pressure of approximately 5 mTorr.

o Deposition Temperature: Heat the furnace to a deposition temperature in the range of 850-
1050°C.

o Precursor Delivery: Introduce the Bls vapor into the reactor using a carrier gas, such as
Nitrogen (N2) or Argon (Ar). The flow rate of the carrier gas will determine the partial
pressure of Bls.

e Process Gases: A mixture of N2 and Oz can be used as the ambient gas during deposition
and drive-in.

» Deposition and Drive-in: The process typically consists of a pre-deposition step to form a
boron-rich layer on the silicon surface, followed by a drive-in step at a higher temperature to
diffuse the boron atoms into the silicon bulk.

o Cool-down: After the deposition and drive-in steps, cool the furnace down to room
temperature under a continuous flow of inert gas.

3. Post-Deposition Characterization:

o Sheet Resistance: Measure the sheet resistance of the doped layer using a four-point probe.
o Doping Profile: Determine the boron concentration and junction depth using Secondary lon
Mass Spectrometry (SIMS).
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o Electrical Properties: Characterize the carrier concentration and mobility using Hall effect

measurements.

o Surface Morphology: Analyze the surface morphology using Scanning Electron Microscopy
(SEM) and Atomic Force Microscopy (AFM).

Quantitative Data:

The following table summarizes typical process parameters and resulting electrical properties

for p-type boron doping of silicon via CVD using BBrs as a precursor. Similar results can be

targeted when optimizing the process with Bls.

Parameter Value Reference
Deposition Temperature 950 - 1050 °C [6]
Drive-in Time 30 - 90 min [6]
Ambient Gas N2/ Oz [6]
Resulting Sheet Resistance 150 Q/sq [6]

Surface Boron Concentration

~1 x 10?° atoms/cm3

[6]

Junction Depth

~1 pm

[6]

Carrier Mobility

Varies with doping

concentration

[8]19]

Experimental Workflow:
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Caption: Workflow for p-type doping of silicon using Bls CVD.

Synthesis of Boron Nitride (BN) Thin Films and
Nanowires using Boron Triiodide CVD
Application Note:

Boron triiodide is a precursor for the synthesis of boron nitride (BN) materials, including thin
films and nanowires, via CVD.[1] The reaction of Bls with a nitrogen source, typically ammonia
(NHs), at elevated temperatures results in the formation of BN.[1] The properties of the
resulting BN, such as crystallinity and morphology, are highly dependent on the CVD process
parameters. Hexagonal boron nitride (h-BN), with its wide bandgap and high thermal
conductivity, is of particular interest for applications in electronics and as a substrate for 2D
materials.

Experimental Protocol:
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This protocol is based on the CVD synthesis of BN using BCls and NHs, and can be adapted
for use with Bls.[10][11][12]

. Substrate and Precursor Preparation:

Substrate: Common substrates include sapphire (Alz03), silicon (Si), or copper (Cu) foil. The
choice of substrate will influence the crystallinity and morphology of the BN film. Clean the
substrate using appropriate solvents (e.g., acetone, isopropanol) and a final rinse with
deionized water.

Precursors: Boron triiodide (solid) and ammonia (gas).

. CVD Process:

Reactor Setup: Place the cleaned substrate in the center of a horizontal tube furnace.
Process Parameters:

Base Pressure: Evacuate the furnace to a low pressure, typically in the range of 10-100
mTorr.

Temperature: Heat the furnace to the growth temperature, which can range from 600°C to
1250°C. For nanowire synthesis, a temperature of around 1100°C is often used.[1]
Precursor Delivery: Heat the Bls source to sublimate it and introduce the vapor into the
furnace using a carrier gas (e.g., N2 or Ar). Simultaneously, introduce NHs gas into the
furnace.

Gas Flow Rates: The ratio of NHs to Bls is a critical parameter. Typical flow rates might be in
the range of 10-100 sccm for NHs and a carrier gas flow of 10-50 sccm for the Bls vapor.
Pressure: Maintain a constant pressure during deposition, typically between 0.1 and 10 Torr.
Deposition Time: The deposition time will determine the thickness of the film or the length of
the nanowires and can range from a few minutes to several hours.

Cool-down: After deposition, cool the furnace to room temperature under an inert gas flow.

. Post-Synthesis Characterization:

Structural Analysis: Use X-ray Diffraction (XRD) to determine the crystal structure and phase
of the BN.

Morphology: Characterize the surface morphology and thickness of the films or the
dimensions of the nanowires using SEM and Transmission Electron Microscopy (TEM).
Chemical Composition: Verify the stoichiometry and bonding environment using X-ray
Photoelectron Spectroscopy (XPS) and Raman Spectroscopy. The characteristic Ezg Raman
peak for h-BN is observed around 1366-1370 cm~1.[2][3]
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Quantitative Data:

The following table presents typical parameters for the CVD of BN films using BCls and NH3s

precursors, which can serve as a starting point for optimization with Bls.

Parameter Value Reference

Deposition Temperature 600 - 1250 °C [11][13]

System Pressure 1.3-10 kPa [11]

NHs Flow Rate 200 - 500 sccm [10]

BCls (carrier gas) Flow Rate 3-5scem [10]

H: Flow Rate 1000 sccm [10]

N2 Flow Rate 1000 sccm [10]

Resulting BN Phase Amorphous to hexagonal (h- (1]
BN)

Raman E2g Peak ~1368 cm* [2]

B/N Ratio (from XPS) ~1:1 [41[13]

Experimental Workflow:
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Caption: Workflow for the synthesis of Boron Nitride using Bls CVD.

Synthesis of Boron Carbide (B4C) Thin Films using
Boron Triiodide CVD
Application Note:

Boron carbide is an extremely hard ceramic material with applications in armor, cutting tools,
and as a neutron absorber in nuclear applications. Boron triiodide can be used as a boron
precursor in the CVD of boron carbide thin films. The process involves the co-reaction of a
boron source (Blz) and a carbon source (e.g., methane, CHa) at high temperatures. The
stoichiometry and properties of the resulting boron carbide film are influenced by the B/C ratio
in the gas phase and the deposition conditions.

Experimental Protocol:

This protocol is adapted from the CVD of boron carbide using BCls and CHa.[1][14][15]
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1. Substrate and Precursor Preparation:

e Substrate: Silicon or graphite wafers are commonly used. Substrates should be thoroughly
cleaned before deposition.

o Precursors: Boron triiodide (solid), methane (CH4, gas), and hydrogen (Hz, gas, as a carrier
and reducing agent).

2. CVD Process:

e Reactor Setup: A hot-wall or cold-wall CVD reactor can be used. Place the cleaned
substrates inside the reactor.

e Process Parameters:

» Base Pressure: Evacuate the reactor to a base pressure in the mTorr range.

» Temperature: The deposition temperature for boron carbide is typically high, in the range of
900°C to 1400°C.

» Precursor Delivery: Introduce Bls vapor using a heated bubbler and a carrier gas (Hz).
Introduce CHa and H: into the reactor through separate mass flow controllers.

o Gas Flow Rates: The molar ratio of the precursors is crucial. A B/C ratio of around 4 is often
targeted for stoichiometric B4aC. The H: flow is typically much higher than the precursor
flows. For example, Hz: 350 sccm, BCls (as an analog for Bls delivery): 500 sccm (with
carrier), CHa: 100 sccm.[1]

e Pressure: The deposition is usually carried out at low pressure, for instance, 25 Torr.[1]

e Deposition Time: Deposition times can vary from 30 minutes to several hours, depending on
the desired film thickness.

» Cool-down: After deposition, cool the reactor to room temperature under a hydrogen or inert
gas atmosphere.

3. Post-Synthesis Characterization:

o Phase Identification: Use XRD to confirm the formation of the boron carbide phase (e.qg.,
B4C).

e Morphology and Microstructure: Analyze the surface morphology, film thickness, and
microstructure using SEM and TEM.

o Compositional Analysis: Determine the elemental composition and B/C ratio using XPS or
Energy Dispersive X-ray Spectroscopy (EDS).

e Hardness: Measure the hardness of the film using nanoindentation.

Quantitative Data:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b077602?utm_src=pdf-body
https://files.core.ac.uk/download/pdf/268805932.pdf
https://files.core.ac.uk/download/pdf/268805932.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The following table provides representative CVD parameters for boron carbide deposition using
BCls and CHa, which can be used as a guideline for processes involving Bls.

Parameter Value Reference
Deposition Temperature 900 - 1400 °C [1][16]
System Pressure 10 - 25 kPa (75 - 187 Torr) [1][16]

BCls Flow Rate (carrier) 500 sccm [1]

CHa Flow Rate 100 sccm [1]

Hz Flow Rate 350 sccm [1]
BCl3/CH4 Molar Ratio 5:1 [1]
Resulting Phase B13C2 to B4C [16]
Deposition Rate Varies with conditions [16]

Experimental Workflow:

Characterization

Hardness.
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Morphology/Microstructure

(SEMITEM)

Phase Identification
= (XRD)
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Caption: Workflow for the synthesis of Boron Carbide using Bls CVD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. files.core.ac.uk [files.core.ac.uk]
2. pubs.aip.org [pubs.aip.org]

3. Chemical vapor deposition of hexagonal boron nitride on germanium from borazine - RSC
Advances (RSC Publishing) DOI:10.1039/D4RA03704A [pubs.rsc.org]

4. cnf.cornell.edu [cnf.cornell.edu]
5. researchgate.net [researchgate.net]
6. ise.fraunhofer.de [ise.fraunhofer.de]

7. Numerical Simulation of Doping Process by BBr3 Tube Diffusion for Industrial n -Type
Silicon Wafer Solar Cells | Semantic Scholar [semanticscholar.org]

8. researchgate.net [researchgate.net]

9. Resistivity & Mobility Calculator/Graph for Various Doping Concentrations in Silicon
[cleanroom.byu.edu]

10. mdpi.com [mdpi.com]

11. researchgate.net [researchgate.net]

12. jim.org.cn [jim.org.cn]

13. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

14. Mechanism Studies on CVD of Boron Carbide from a Gas Mixture of BCI3, CH4, and H-2
in a Dual Impinging-jet Reactor [open.metu.edu.tr]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b077602?utm_src=pdf-body-img
https://www.benchchem.com/product/b077602?utm_src=pdf-custom-synthesis
https://files.core.ac.uk/download/pdf/268805932.pdf
https://pubs.aip.org/aip/adv/article/11/5/055008/956872/Comprehensive-characterization-and-analysis-of
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03704a
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03704a
https://www.cnf.cornell.edu/sites/default/files/2019-RA/2018cnfRA_pg126.pdf
https://www.researchgate.net/publication/337784075_Development_of_High_Purity_Boron_Tribromide_BBr3_for_use_as_a_p-type_dopant_in_Semiconductor_applications
https://www.ise.fraunhofer.de/content/dam/ise/de/documents/publications/conference-paper/37th-eupvsec-2020/Lohmueller_2CV143.pdf
https://www.semanticscholar.org/paper/Numerical-Simulation-of-Doping-Process-by-BBr3-Tube-Li-Ma/0c5546482f71bad4a33c4d0de3fb5934fd23bda9
https://www.semanticscholar.org/paper/Numerical-Simulation-of-Doping-Process-by-BBr3-Tube-Li-Ma/0c5546482f71bad4a33c4d0de3fb5934fd23bda9
https://www.researchgate.net/publication/236299463_Electrical_properties_of_boron_phosphorus_and_gallium_co-doped_silicon
https://cleanroom.byu.edu/resistivitycal
https://cleanroom.byu.edu/resistivitycal
https://www.mdpi.com/2079-4991/12/1/80
https://www.researchgate.net/publication/328882827_Preparation_of_Boron_Nitride_Coating_from_BCl_3_-NH_3_-H_2_-N_2_Precursor_by_Chemical_Vapor_Deposition
https://www.jim.org.cn/EN/10.15541/jim20180021
https://utw10193.utweb.utexas.edu/Archive/RuoffsPDFs/309.pdf
https://open.metu.edu.tr/handle/11511/30131
https://open.metu.edu.tr/handle/11511/30131
https://www.researchgate.net/publication/257027674_Uniform_design_and_regression_analysis_of_LPCVD_boron_carbide_from_BCl3-CH4-H2_system
https://www.researchgate.net/publication/229902045_Chemical_vapor_deposition_of_B13C2_from_BCl3-CH4-H-2-argon_mixtures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
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[https://www.benchchem.com/product/b077602#applications-of-boron-triiodide-in-materials-
science-and-cvd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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